molecular formula C28H32O16 B600688 Rhamnetin-3-rutinoside CAS No. 34202-83-0

Rhamnetin-3-rutinoside

Cat. No.: B600688
CAS No.: 34202-83-0
M. Wt: 624.5 g/mol
InChI Key: LVRWOUXRNRBDNV-GEBJFKNCSA-N
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Description

Rhamnetin-3-rutinoside, also known as isorhamnetin-3-O-rutinoside, is a flavonoid glycoside found in various plants. It is a derivative of rhamnetin, a naturally occurring flavonoid. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhamnetin-3-rutinoside can be synthesized using a three-enzyme cascade system involving rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase. The optimal conditions for this synthesis include a pH of 7.0 and a temperature of 45°C. The enzyme rhamnosyltransferase is cloned, expressed, and characterized in Escherichia coli, with the highest production yield reaching 231 mg/L .

Industrial Production Methods

The industrial production of this compound involves the extraction of isorhamnetin from plant sources followed by enzymatic glycosylation. This method ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Rhamnetin-3-rutinoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Rhamnetin-3-rutinoside has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying flavonoid glycosides and their chemical properties.

    Biology: Investigated for its role in cellular processes, including antioxidant and anti-inflammatory activities.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and inflammatory disorders.

    Industry: Utilized in the development of natural health products, dietary supplements, and cosmetics.

Mechanism of Action

Rhamnetin-3-rutinoside exerts its effects through various molecular targets and pathways, including:

Comparison with Similar Compounds

Rhamnetin-3-rutinoside is similar to other flavonoid glycosides, such as:

Uniqueness

This compound is unique due to its specific glycosylation pattern, which enhances its solubility, stability, and bioavailability compared to its aglycone form, rhamnetin .

Properties

CAS No.

34202-83-0

Molecular Formula

C28H32O16

Molecular Weight

624.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-14(31)6-11(39-2)7-15(17)42-25(26)10-3-4-12(29)13(30)5-10/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m0/s1

InChI Key

LVRWOUXRNRBDNV-GEBJFKNCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Synonyms

Rhamnetin 3-O-rutinoside;  3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one

Origin of Product

United States

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